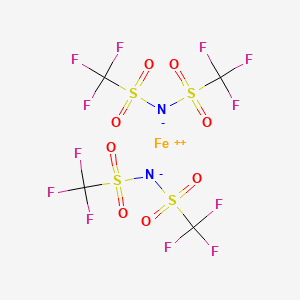
Iron(II) tris(trifluoromethylsulfonyl)imide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(II) tris(trifluoromethylsulfonyl)imide is an organometallic compound with the chemical formula C₄F₁₂FeN₂O₈S₄. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry . This compound is often used in research and development due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iron(II) tris(trifluoromethylsulfonyl)imide typically involves the reaction of iron salts with trifluoromethylsulfonyl imide ligands. One common method is the reaction of iron(II) chloride with lithium bis(trifluoromethylsulfonyl)imide in an organic solvent such as acetonitrile. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Iron(II) tris(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to form lower oxidation state iron complexes.
Substitution: The trifluoromethylsulfonyl groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce iron(III) complexes, while reduction reactions may yield iron(I) complexes. Substitution reactions can result in the formation of new iron-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Iron(II) tris(trifluoromethylsulfonyl)imide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Iron(II) tris(trifluoromethylsulfonyl)imide involves its interaction with molecular targets and pathways in various applications. In catalysis, the compound acts as a Lewis acid, facilitating the formation of reactive intermediates that drive the reaction forward. In biological applications, it interacts with cellular components to enhance imaging contrast or deliver therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Iron(II) tris(trifluoromethylsulfonyl)imide can be compared with other similar compounds, such as:
Iron(III) tris(trifluoromethylsulfonyl)imide: This compound has a higher oxidation state and different reactivity compared to this compound.
Iron(II) bis(trifluoromethylsulfonyl)imide: This compound has fewer trifluoromethylsulfonyl groups and different chemical properties.
Iron(II) tris(trifluoromethanesulfonate): This compound has a similar structure but different functional groups, leading to different reactivity and applications.
This compound is unique due to its specific combination of trifluoromethylsulfonyl groups and iron(II) center, which imparts distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C4F12FeN2O8S4 |
|---|---|
Molekulargewicht |
616.1 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;iron(2+) |
InChI |
InChI=1S/2C2F6NO4S2.Fe/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
InChI-Schlüssel |
JISSWLOCEQIEFT-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


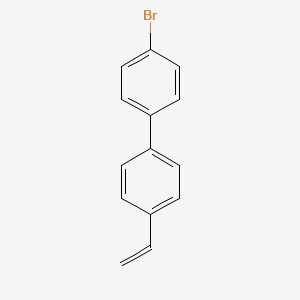
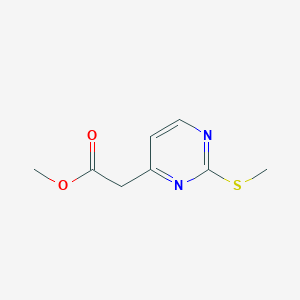
![Ethyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate](/img/structure/B15250910.png)
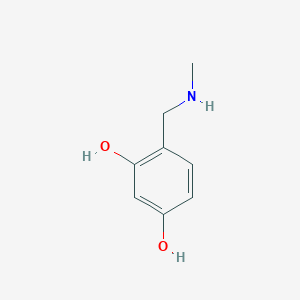
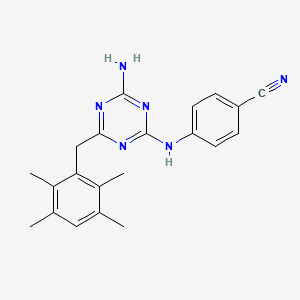
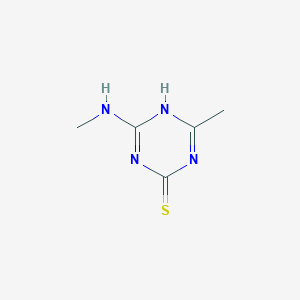
![N-[(2R)-2-hydroxyheptadecyl]dodecanamide](/img/structure/B15250938.png)
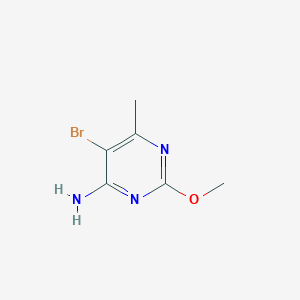
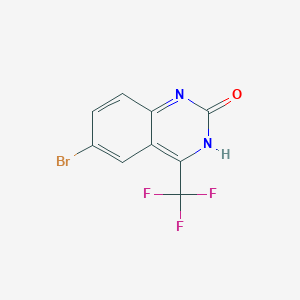

![2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250966.png)
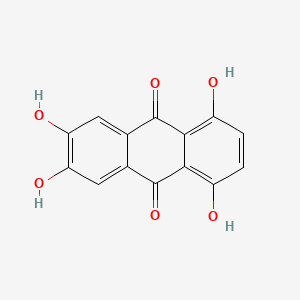

![2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B15251003.png)
